molecular formula C13H11BrN2S2 B2519947 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide CAS No. 187657-57-4

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide

Katalognummer: B2519947
CAS-Nummer: 187657-57-4
Molekulargewicht: 339.27
InChI-Schlüssel: UZUUVNIERLVVCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a heterocyclic compound that combines the structural features of benzothiophene and imidazothiazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzothiophenes

Wirkmechanismus

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is unique due to its combined benzothiophene and imidazothiazole structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance.

Biologische Aktivität

3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a synthetic compound that has garnered attention for its diverse biological activities. This compound is particularly noted for its effectiveness as an antimicrobial agent, with specific mechanisms targeting bacterial metabolism.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Benzo[b]thiophene moiety : Contributes to the compound's stability and biological interactions.
  • Imidazo[2,1-b]thiazole framework : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

The molecular formula is C13_{13}H10_{10}BrN3_3S, with a molecular weight of 339.27 g/mol.

The primary mechanism of action for this compound involves the inhibition of pantothenate synthetase, an essential enzyme in the metabolic pathway of Mycobacterium tuberculosis. This inhibition disrupts vital metabolic processes within the bacteria, making it a potential candidate for treating resistant strains of tuberculosis .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

  • Mycobacterium tuberculosis : Effective due to its specific mechanism targeting pantothenate synthetase.
  • Fungal Infections : Preliminary studies suggest potential antifungal activity.
  • Anticancer Properties : The compound has shown promise in influencing cellular processes related to cancer cell proliferation and survival.

Interaction Studies

Studies have demonstrated that this compound effectively binds to its target enzymes, leading to significant inhibition of their activity. This interaction highlights its therapeutic potential against infections caused by resistant strains of pathogens.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. The following table summarizes some notable compounds and their characteristics:

Compound NameStructural FeaturesKey Biological Activity
4-(Benzo[b]thiophen-3-yl)-thiazole-2-thiolContains thiazole and thiol groupsAntimicrobial
1-Benzo[b]thiophen-3-yl-2-bromoethanoneExhibits different reactivity due to bromo groupSynthetic applications
Benzo[b]thiophene derivativesVarious structural modificationsBroad range of biological activities

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A study demonstrated that the compound inhibited pantothenate synthetase effectively, showing IC50_{50} values indicative of strong antimicrobial activity .
  • Potential Antifungal Activity :
    • Preliminary assays indicated that the compound could inhibit the growth of certain fungal strains, warranting further investigation into its antifungal properties .
  • Anticancer Activity :
    • Research exploring the effects on cancer cell lines showed that the compound influenced gene expression related to cell survival and apoptosis .

Eigenschaften

IUPAC Name

3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUUVNIERLVVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-(2-bromoacetyl)benzo[b]thiophen (10.0 g), 2-imidazolidinethione (4.0 g), ethanol (120 ml) and acetic acid (80 ml) was heated under reflux for 24 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide 1.8 hydrate as a white solid (11.6 g), m.p. 227°-229° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.